Hydroxyapatite

Descripción general

Descripción

Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. This compound is known for its excellent biocompatibility and bioactivity, which makes it highly valuable in medical and dental applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

Wet Chemical Deposition: This involves the precipitation of this compound from aqueous solutions containing calcium and phosphate ions.

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce this compound.

Hydrothermal Method: This involves the crystallization of this compound from aqueous solutions under high temperature and pressure conditions.

Industrial Production Methods

In industrial settings, this compound is often produced using the wet chemical deposition method due to its simplicity and cost-effectiveness. The process involves mixing calcium nitrate and ammonium phosphate solutions, followed by adjusting the pH to neutral using ammonia. The resulting precipitate is then filtered, washed, and dried to obtain this compound powder .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyapatite undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl groups in this compound can be substituted with fluoride, chloride, or carbonate ions, forming fluorapatite, chlorapatite, or carbonate apatite, respectively.

Decomposition Reactions: At high temperatures, this compound can decompose into tricalcium phosphate and water.

Common Reagents and Conditions

Fluoride Ions: Used in the substitution reaction to form fluorapatite.

High Temperature: Required for the decomposition of this compound into tricalcium phosphate.

Major Products

Fluorapatite: Formed by the substitution of hydroxyl groups with fluoride ions.

Tricalcium Phosphate: Formed by the thermal decomposition of this compound.

Aplicaciones Científicas De Investigación

Biomedical Applications

Bone Regeneration and Tissue Engineering

Hydroxyapatite is widely recognized for its biocompatibility and osteoconductivity, making it a popular choice for bone regeneration applications. It serves as a scaffold material in tissue engineering, facilitating bone repair and regeneration. Research has shown that this compound scaffolds can effectively support cell attachment and proliferation, leading to enhanced bone healing processes.

A systematic review highlighted that this compound-derived scaffolds can significantly improve bone formation rates compared to traditional graft materials due to their similarity to natural bone mineral composition . The increasing trend in publications related to this compound in biomedical applications underscores its growing importance in regenerative medicine .

Drug Delivery Systems

This compound also plays a crucial role in drug delivery systems. Its porous structure allows for high drug loading capacities and controlled release profiles. Studies indicate that this compound nanoparticles can encapsulate various therapeutic agents, enhancing their solubility and bioavailability while minimizing side effects . For instance, engineered this compound nanoparticles have been utilized for targeted cancer therapies, showing promising results in delivering chemotherapeutic agents directly to tumor sites .

Oral Care

Caries Prevention

This compound is increasingly used in oral care products, particularly toothpaste, due to its ability to remineralize enamel and dentin. Clinical trials have demonstrated that this compound toothpaste is as effective as fluoride toothpaste in preventing dental caries . A meta-analysis indicated that this compound provides significant protection against caries, making it a viable alternative for individuals seeking fluoride-free options .

Long-Term Efficacy Studies

Recent long-term studies have confirmed the efficacy of this compound in cavity prevention among high-risk populations, including children with orthodontic appliances . These findings emphasize the potential of this compound-based products in maintaining oral health over extended periods.

Material Science

Coatings and Implants

In material science, this compound is utilized as a coating material for orthopedic implants and dental fixtures. Its application enhances the integration of implants with surrounding bone tissue, promoting osseointegration. This compound coatings can improve the mechanical stability and longevity of implants by mimicking the natural mineral composition of bone .

Nanomaterials

The development of this compound nanomaterials has opened new avenues for biomedical applications. These nanomaterials exhibit enhanced properties such as increased surface area and reactivity, making them suitable for applications in bio-imaging, magnetic resonance imaging contrast agents, and hyperthermia treatment . The functionalization of this compound nanoparticles further enhances their applicability in various therapeutic contexts.

Summary Table of this compound Applications

Mecanismo De Acción

Hydroxyapatite exerts its effects primarily through its interaction with biological tissues. In bone tissue engineering, this compound provides a scaffold that supports the attachment and proliferation of osteoblasts, promoting new bone formation. The calcium and phosphate ions released from this compound also play a crucial role in the mineralization process, enhancing bone regeneration .

Comparación Con Compuestos Similares

Hydroxyapatite is often compared with other calcium phosphate compounds, such as:

Tricalcium Phosphate (Ca₃(PO₄)₂): While both compounds are used in bone grafts, this compound is more stable and has better osteoconductive properties.

Fluorapatite (Ca₁₀(PO₄)₆F₂): Fluorapatite is more resistant to acid dissolution compared to this compound, making it more suitable for dental applications.

Carbonate Apatite (Ca₁₀(PO₄)₆CO₃): This compound is more similar to natural bone mineral in terms of composition and solubility.

This compound’s unique combination of biocompatibility, bioactivity, and structural similarity to natural bone makes it a preferred choice for various biomedical applications.

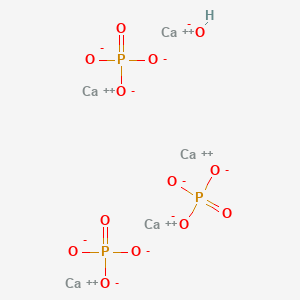

Propiedades

Número CAS |

12167-74-7 |

|---|---|

Fórmula molecular |

CaHO5P-4 |

Peso molecular |

152.06 g/mol |

Nombre IUPAC |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

Clave InChI |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

SMILES canónico |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

Apariencia |

Solid powder |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

Densidad |

Density: 3.1 to 3.2 /Apatite/ |

Key on ui other cas no. |

12167-74-7 1306-06-5 |

Descripción física |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

10103-46-5 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.